16beta-Hydroxyestrone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
966-06-3 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |
InChI Key |
WPOCIZJTELRQMF-LFRCEIEQSA-N |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
physical_description |
Solid |
Synonyms |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 16beta Hydroxyestrone
Endogenous Formation Pathways from Parent Estrogens
16beta-Hydroxyestrone is an endogenous estrogen metabolite derived from the primary estrogens, estrone (B1671321) and estradiol (B170435). wikipedia.orghmdb.ca Its formation is a result of hydroxylation at the 16th carbon position of the steroid's D-ring. taylorandfrancis.com This process is part of the larger 16-hydroxylation pathway, one of several routes for estrogen metabolism. researchgate.netaacrjournals.org
The creation of this compound occurs through the irreversible hydroxylation of its parent compounds, estrone (E1) and 17beta-estradiol (E2). taylorandfrancis.comresearchgate.net This reaction introduces a hydroxyl group at the 16β position. While 16α-hydroxylation is often considered a more dominant pathway, the formation of 16beta-hydroxyestrogens occurs in significant, albeit sometimes small, quantities. taylorandfrancis.comnih.gov Specifically, this compound is known as a direct metabolite of estrone and also serves as a metabolic intermediate in the conversion of estrone to epiestriol (16β-hydroxyestradiol). wikipedia.org
The hydroxylation of estrogens is catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP). nih.gov Various CYP isoforms are involved in the oxidative metabolism of estrone and estradiol, exhibiting different levels of activity and regioselectivity. ebi.ac.uk
Research has identified several specific CYP enzymes responsible for the formation of 16beta-hydroxyestrogens:
CYP3A4 : This enzyme demonstrates a strong capacity for forming 2-hydroxyestradiol (B1664083), but it also produces small amounts of 16β-hydroxyestrogens from both estrone and estradiol substrates. taylorandfrancis.comebi.ac.uk
CYP3A5 : Similar to CYP3A4, CYP3A5 is involved in estrogen metabolism and has been shown to form 16β-hydroxyestrone (16β-OH-E1) from estrone in substantial quantities. researchgate.net Studies with human liver microsomes confirm that both CYP3A4 and CYP3A5 play a dominant role in the formation of various hydroxyestrogen metabolites, including 16beta-OH-E1. nih.govresearchgate.net
CYP11A1 : Traditionally known for initiating steroid hormone biosynthesis by converting cholesterol to pregnenolone, CYP11A1 has also been shown to possess 16β-hydroxylase activity. nih.govuni.luuni-saarland.de It can catalyze the 16β-hydroxylation of dehydroepiandrosterone (B1670201) (DHEA). nih.govresearchgate.net This finding suggests a broader role for CYP11A1 in steroid metabolism than previously understood. nih.gov
| Enzyme | Parent Substrate(s) | Metabolic Action | Finding |
|---|---|---|---|
| CYP3A4 | Estrone, Estradiol | 16β-Hydroxylation | Forms small amounts of 16β-hydroxyestrogens. taylorandfrancis.comebi.ac.uk |
| CYP3A5 | Estrone, Estradiol | 16β-Hydroxylation | Forms substantial quantities of 16β-hydroxyestrone from estrone. researchgate.net |
| CYP11A1 | Dehydroepiandrosterone (DHEA) | 16β-Hydroxylation | Demonstrates 16β-hydroxylase activity towards DHEA. nih.govresearchgate.net |
Hydroxylation of Estrone and Estradiol
Conjugation and Further Biotransformation in Biological Systems
Following their formation, estrogen metabolites, including this compound, undergo Phase II metabolic reactions. These conjugation processes involve the attachment of a polar molecule, which increases the water solubility of the steroid, deactivates it, and facilitates its excretion from the body, primarily through urine. nih.govwikipedia.orgbiorxiv.org
Glucuronidation and sulfation are the primary conjugation pathways for estrogens and their metabolites. pharmgkb.orgwikipedia.org These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. pharmgkb.orgbiorxiv.org
While the direct glucuronidation of this compound is not as extensively documented as that of its alpha isomer, the general pathways are well-established for estrogens. nih.gov For instance, UGT enzymes catalyze the attachment of glucuronic acid to hydroxyl groups on the steroid. biorxiv.org
Sulfation of this compound has been more specifically observed. In a study conducted in guinea pigs injected with estrone sulfate (B86663), one of the main metabolites identified in the urine was the disulfate of this compound. This indicates that after its formation, this compound can undergo conjugation with sulfate groups before being eliminated.
Molecular Interactions and Cellular Mechanisms of 16beta Hydroxyestrone
Estrogen Receptor Binding Studies
The biological actions of 16beta-hydroxyestrone, an endogenous metabolite of estrone (B1671321), are largely mediated through its interaction with estrogen receptors (ERs). vulcanchem.comnih.gov The nature of this binding, including its affinity and selectivity for different ER subtypes, is a critical determinant of its physiological and pathological effects.
Quantitative structure-activity relationship (QSAR) studies provide insights into how the three-dimensional structure of a molecule like this compound influences its binding to estrogen receptor subtypes, ERα and ERβ. nih.gov The stereochemical orientation of the hydroxyl group at the 16th position is a key structural feature that differentiates this compound from its isomer, 16alpha-hydroxyestrone (B23248), and significantly impacts receptor binding. vulcanchem.com
Computational analyses of numerous steroidal estrogen analogs have revealed that modifications to the D-ring of the steroid, where the 16-hydroxyl group is located, play a crucial role in determining preferential binding to ER subtypes. nih.govoup.com While estradiol (B170435) exhibits high and roughly equal affinity for both ERα and ERβ, many of its metabolites, including those with D-ring alterations, show differential binding. nih.govoup.com Specifically, D-ring metabolites often exhibit a preferential binding affinity for ERβ over ERα. nih.govoup.com This suggests that the spatial arrangement of the 16beta-hydroxyl group contributes to a molecular conformation that is more favorably accommodated by the ligand-binding pocket of ERβ compared to ERα. nih.gov
The existence of two ER subtypes, which can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ), adds another layer of complexity to the signaling pathways of endogenous estrogens. oup.com The differential activation of these receptor subtypes by various metabolites highlights the nuanced regulatory control exerted by estrogen metabolism. nih.gov
Studies comparing the binding affinities of various estrogen metabolites have shown that this compound, like other D-ring metabolites, can exhibit a distinct preference for ERβ over ERα. nih.govoup.com For instance, some D-ring metabolites have demonstrated up to an 18-fold higher binding affinity for human ERβ than for ERα. nih.govoup.com This contrasts with estrone and 2-hydroxyestrone (B23517), which tend to show a preferential affinity for ERα. nih.gov
The binding of 16alpha-hydroxyestrone, a closely related isomer, to the estrogen receptor has been described as covalent and potentially irreversible, which may contribute to its potent estrogenic effects. nih.govhmdb.ca While the specific binding kinetics of this compound are less detailed in the available literature, its structural similarity suggests it also functions as an estrogen by interacting with these receptors. vulcanchem.com The differential affinities of these metabolites underscore the principle that subtle changes in molecular structure can lead to significant differences in biological activity, mediated by selective receptor engagement. nih.govoup.com
| Compound | Preferential Binding Affinity | Reference |
|---|---|---|
| Estradiol | ERα ≈ ERβ | nih.gov |
| Estrone | ERα > ERβ | nih.gov |
| 2-Hydroxyestrone | ERα > ERβ | nih.gov |
| 16α-Hydroxyestradiol (Estriol) | ERβ > ERα | nih.gov |
| 16-Ketoestrone | ERβ > ERα | nih.gov |
Quantitative Structure-Activity Relationships for Estrogen Receptor Subtypes (ERα and ERβ)
Regulation of Cellular Processes in Experimental Models
The interaction of this compound with estrogen receptors initiates downstream signaling cascades that can influence fundamental cellular processes, such as cell cycle progression and proliferation. aacrjournals.orgclinexprheumatol.org These effects have been investigated in various in vitro experimental models.
The influence of estrogen metabolites on the cell cycle is a key aspect of their biological function. For instance, in MCF-7 breast cancer cells, which express ERα, estrogens are known to regulate the expression of multiple proteins involved in cell cycle control. aacrjournals.org Estrogen-inducible genes in these cells include cyclin D1, cyclin A, and c-myc. aacrjournals.org Cyclin D1, in complex with cyclin-dependent kinases 4 and 6, facilitates progression through the G1 phase of the cell cycle, while the cyclin A/cyclin-dependent kinase 2 complex is important for the transition from the S phase to the G2 phase. aacrjournals.org
While direct studies on this compound's effect on cell cycle dynamics are limited, research on its isomer, 16alpha-hydroxyestrone, provides valuable context. In G1-synchronized MCF-7 cells, 16alpha-hydroxyestrone has been shown to be a potent stimulator of cell cycle progression. nih.gov Treatment with 16alpha-hydroxyestrone led to a significant increase in the proportion of cells in the S phase. nih.gov This was accompanied by increased protein levels of cyclin D1 and cyclin A, as well as enhanced phosphorylation of the retinoblastoma protein (pRB) and activation of Cdk2. nih.gov Given that this compound also acts as an estrogen, it may similarly influence the expression of these critical cell cycle regulatory proteins.
The proliferative effects of estrogen metabolites are a subject of considerable research. 16alpha-hydroxyestrone has been demonstrated to stimulate cell proliferation in ER-positive breast cancer cell lines, with a potency comparable to estradiol. nih.gov It has been shown to cause a significant increase in DNA synthesis in MCF-7 cells. nih.gov
Similarly, 16-hydroxylated estrogens, as a group, are recognized for their mitogenic and tumor growth-stimulating properties, supporting their potent proliferative activity. clinexprheumatol.org In cultured human monocytes (THP-1 cell line), 16-hydroxyestrone (B101198) was found to induce proliferation at concentrations of 10⁻⁹ M and 10⁻¹⁰ M. clinexprheumatol.org At a concentration of 10⁻¹⁰ M, it led to a 42.5% increase in cell number compared to untreated controls. clinexprheumatol.org These proliferative effects in monocytes were largely abrogated by the estrogen receptor antagonist tamoxifen, indicating that the action is mediated through estrogen receptors. clinexprheumatol.org
| Concentration | Effect on Proliferation | Reference |
|---|---|---|
| 10⁻⁹ M | Increased proliferation | clinexprheumatol.org |
| 10⁻¹⁰ M | 42.5% increase vs. control | clinexprheumatol.org |
Modulation of Cell Cycle Dynamics in Specific Cell Lines
Interaction with Other Biological Macromolecules
Beyond its interaction with estrogen receptors, this compound can also engage with other significant biological macromolecules, which can modulate its metabolism and bioavailability. One of the key families of enzymes involved in the metabolism of estrogens are the cytochrome P450 (CYP) enzymes. oup.comoup.com
Numerous human CYP isoforms are involved in the oxidative metabolism of estradiol and estrone, exhibiting varying degrees of catalytic activity and distinct regioselectivity. oup.comebi.ac.uk The formation of 16beta-hydroxyestrogens from 17beta-estradiol is a known metabolic pathway. uniprot.org Specifically, studies using selectively expressed human CYP isoforms have shown that CYP3A4 can form small amounts of 16beta-hydroxyestrogens. oup.com While CYP3A4's primary activity towards estradiol leads to the formation of 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, its ability to also produce 16-hydroxylated metabolites indicates its role in the metabolic fate of estrogens. oup.com The expression of these enzymes in tissues like the liver and other estrogen target tissues results in the local formation of various hydroxylated estrogen metabolites. oup.com
Potential for Protein Adduct Formation in Model Systems
The potential for estrogen metabolites to form covalent bonds with proteins represents a significant area of research into their biological activities. While much of the research has centered on its isomer, 16alpha-hydroxyestrone, evidence from model systems indicates that this compound also possesses the capability to form stable covalent adducts with primary amines. vulcanchem.com
The structural basis for this reactivity lies in the D-ring of the steroid, which for this compound contains a 16β-hydroxy group adjacent to a 17-keto group, forming an α-hydroxy ketone (also known as an α-ketol) moiety. vulcanchem.com This arrangement is chemically reactive. Studies involving the reaction of 16alpha-hydroxyestrone with primary amines have shown that the process likely proceeds through the formation of an initial Schiff base intermediate. This intermediate can then undergo a Heyns rearrangement, a chemical reaction that results in a more stable ketoamine adduct. acs.org
Crucially, a study comparing the reactivity of the two isomers found that when this compound was reacted with 2-methoxyethylamine, it yielded the exact same stable adduct product as the reaction with 16alpha-hydroxyestrone. vulcanchem.com The identified product was 3-hydroxy-17β-(2-methoxyethylamino)estra-1,3,5(10)-trien-16-one. vulcanchem.com This finding strongly suggests that both 16α- and 16β-hydroxyestrone form adducts through a common intermediate, likely an α-hydroxyenamine, which is a key component of the Heyns rearrangement mechanism. vulcanchem.com This shared reactivity profile underscores the potential for this compound to engage in covalent bonding with biological macromolecules, such as proteins, which possess nucleophilic amine groups in the side chains of amino acid residues like lysine.
Enzyme Inhibition or Activation in Steroidogenic and Metabolic Pathways
The interaction of this compound with enzymes in steroidogenic and metabolic pathways is primarily characterized by its role as a substrate and a product, which inherently influences the dynamics of these pathways. It is an endogenous estrogen metabolite formed from estrone. wikipedia.org
Cytochrome P450 (CYP) Enzymes: Several cytochrome P450 enzymes, a major class of enzymes involved in steroid biosynthesis and metabolism, interact with this compound or its precursors. oup.com
CYP3A4: This enzyme, predominantly found in the liver, shows activity in forming small amounts of 16beta-hydroxyestrogens from precursors like 17beta-estradiol and estrone. ebi.ac.uktaylorandfrancis.com
CYP3A7: Research has shown that CYP3A7, an isoform expressed in fetal tissues and polymorphically in some adult tissues, has catalytic activity for the 16beta-hydroxylation of estrone. nih.gov
Sulfotransferases (SULTs): Sulfonation is a key pathway for the metabolism and elimination of estrogens. Human estrogen sulfotransferase (hEST1) has been shown to catalyze the transformation of 16-hydroxy-estrogens, although with a lower affinity compared to catecholestrogens. nih.gov This indicates that this compound can act as a substrate for sulfotransferase enzymes, which would convert it into a more water-soluble, excretable form. While studies have demonstrated that 16alpha-hydroxyestrone can inhibit estrogen sulfotransferase (EST) activity in liver cancer cells, similar direct inhibitory effects have not been explicitly documented for the 16beta isomer. nih.govebi.ac.uk
Table 1: Summary of Enzyme Interactions with this compound
| Enzyme Family | Specific Enzyme | Nature of Interaction with this compound or its Precursors | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Catalyzes the formation of small amounts of 16beta-hydroxyestrogens. | ebi.ac.uktaylorandfrancis.com |
| CYP3A7 | Catalyzes the 16beta-hydroxylation of estrone. | nih.gov | |
| Hydroxysteroid Dehydrogenases | HSDs (general) | This compound is a metabolic intermediate in the conversion of estrone to epiestriol. | wikipedia.org |
| Sulfotransferases | hEST1 | Catalyzes the transformation (sulfonation) of 16-hydroxy-estrogens. | nih.gov |
Table 2: List of Compounds Mentioned
Analytical Methodologies for 16beta Hydroxyestrone Research
Advanced Spectrometric Techniques for Quantification and Identification
Advanced spectrometric methods are at the forefront of 16β-hydroxyestrone research, offering the high sensitivity and specificity required for its detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of 16β-hydroxyestrone and other estrogen metabolites. biorxiv.org This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. biorxiv.org
LC-MS/MS methods have been developed for the simultaneous quantification of a panel of estrogens and their metabolites, including 16β-hydroxyestrone, in various biological matrices such as serum, plasma, and urine. biorxiv.orgresearchgate.netresearchgate.net These methods often involve a derivatization step to enhance the ionization efficiency and sensitivity of the analytes. biorxiv.org For instance, dansyl chloride derivatization has been successfully employed. The use of high-resolution mass spectrometry further aids in the structural elucidation of metabolites. nih.gov
A typical LC-MS/MS workflow for 16β-hydroxyestrone analysis involves:
Sample Preparation: Extraction of estrogens from the biological matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govnih.gov
Chromatographic Separation: Separation of 16β-hydroxyestrone from other isomers and metabolites using a C18 reversed-phase column. researchgate.net
Mass Spectrometric Detection: Ionization of the analyte, followed by fragmentation and detection of specific parent and daughter ions (a technique known as multiple reaction monitoring or MRM).
Stable Isotope Dilution Methods in Metabolite Analysis
To improve the accuracy and precision of quantification, stable isotope dilution (SID) is frequently coupled with LC-MS/MS. researchgate.netaacrjournals.org This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled 16β-hydroxyestrone) to the sample at the beginning of the analytical process. aacrjournals.orgoup.com
The use of an internal standard that is chemically identical to the analyte but has a different mass allows for the correction of any sample loss during preparation and any variations in instrument response. oup.com This approach significantly enhances the reliability of the measurement, which is particularly important when dealing with the low concentrations of 16β-hydroxyestrone found in biological samples. researchgate.net
Chromatographic Separation Techniques for Steroid Metabolites
Effective chromatographic separation is essential for distinguishing 16β-hydroxyestrone from its numerous isomers, such as 16α-hydroxyestrone, and other structurally similar steroid metabolites. aacrjournals.org High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose. aacrjournals.orgoup.com
Reversed-phase HPLC with a C18 column is a popular choice, often employing a gradient elution with solvents like methanol (B129727) or acetonitrile (B52724) and water. researchgate.netmdpi.com The separation is based on the differential partitioning of the analytes between the stationary phase (the C18 packing material) and the mobile phase.
Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of estrogen metabolites. nih.govnih.gov However, GC-MS requires a derivatization step to increase the volatility of the steroid compounds. researchgate.net While effective, this adds complexity to the sample preparation process. In comparison, LC-MS/MS often allows for the analysis of these compounds without derivatization, simplifying the workflow. sciex.com
Challenges in Quantification in Biological Samples Due to Low Abundance
A major hurdle in the analysis of 16β-hydroxyestrone is its very low concentration in biological fluids like serum and plasma. researchgate.netaacrjournals.org This low abundance makes it difficult to detect and accurately quantify, even with highly sensitive instrumentation. researchgate.netaacrjournals.org
Several factors contribute to this challenge:
Matrix Effects: The complex nature of biological samples can lead to matrix effects, where other components in the sample interfere with the ionization of the analyte, either suppressing or enhancing the signal. mdpi.com
Isobaric Interferences: The presence of isomers with the same mass-to-charge ratio can lead to inaccurate quantification if they are not adequately separated chromatographically.
Assay Sensitivity: While modern mass spectrometers are incredibly sensitive, achieving the required limits of quantification (LOQ) for low-abundance metabolites like 16β-hydroxyestrone remains a challenge. nih.gov Some assays may not be sensitive enough to measure it in certain populations, such as postmenopausal women. aacrjournals.orgnih.gov
Experimental Models in 16beta Hydroxyestrone Research
In Vitro Cell Culture Systems
In vitro models are fundamental for dissecting the direct cellular and molecular effects of 16β-hydroxyestrone. Human cell lines, particularly from mammary and immune tissues, have been employed to understand its role in cell proliferation and metabolism.
Studies in Human Mammary Epithelial Cells (e.g., MCF-7)
The MCF-7 human breast cancer cell line is a widely used model to study the effects of estrogens and their metabolites. While extensive research on these cells has focused on the related isomer, 16α-hydroxyestrone, which is a potent stimulator of MCF-7 cell proliferation, specific data on 16β-hydroxyestrone is less detailed in the available literature. nih.gov Research has shown that the metabolic ratio of 16α-hydroxyestrone to another metabolite, 2-hydroxyestrone (B23517), can be altered in MCF-7 cells by various compounds, indicating that the cellular machinery to process these steroids is active. nih.gov However, direct studies detailing the proliferative or gene-regulatory effects of 16β-hydroxyestrone itself on MCF-7 cells are not prominently featured in recent findings.
Investigations in Monocyte and Liver Cell Models
The human monocytic cell line THP-1, which can be differentiated into macrophage-like cells, serves as a valuable model for studying the influence of estrogen metabolites on immune cells. researchgate.netnih.govamegroups.org In one study, THP-1 cells were treated with various hydroxylated estrogen metabolites to assess their impact on cell proliferation. clinexprheumatol.orgnih.gov 16-hydroxyestrone (B101198) (16OH-E1, isomer not specified) was found to be one of the few metabolites that induced a proliferative effect across most of the tested concentrations, particularly at 10⁻⁹ M and 10⁻¹⁰ M. clinexprheumatol.orgnih.gov This proliferative effect was observed to be dependent on the estrogen receptor, as the presence of tamoxifen, an estrogen receptor modulator, negated the effect. clinexprheumatol.orgnih.gov
In liver cell models, such as the human hepatocellular carcinoma cell line HepG2, research has often centered on the 16α-isomer. nih.govnogr.org Studies on HepG2 cells have investigated the impact of 16α-hydroxyestrone on estrogen sulfotransferase activity, an important process in estrogen metabolism. nih.gov These findings suggest that liver cells are a relevant model for studying the metabolic regulation of hydroxylated estrogens, though specific investigations into 16β-hydroxyestrone in this model are less common. nih.gov
Table 1: Summary of In Vitro Research Findings
| Experimental Model | Compound(s) Studied | Key Findings | Reference(s) |
|---|---|---|---|
| THP-1 Human Monocytes | 16-Hydroxyestrone (16OH-E1) | Induced cell proliferation at concentrations of 10⁻⁹ M and 10⁻¹⁰ M. The effect was estrogen receptor-dependent. | clinexprheumatol.orgnih.gov |
| HepG2 Human Liver Cells | 16α-Hydroxyestrone | (As a related isomer) Inhibits estrogen sulfotransferase (EST) activity and its own formation is increased by certain estrogen receptor modulators. | nih.gov |
| MCF-7 Human Mammary Cells | 16α-Hydroxyestrone | (As a related isomer) Is an effective stimulator of cell proliferation. | nih.gov |
Animal Model Systems for Metabolic and Biological Activity Characterization
Rodent Models in Steroid Metabolism Research
Rodent models, particularly rats and mice, are standard in steroid metabolism research. researchgate.netoup.com However, many studies on estrogen-induced carcinogenesis in models like the female ACI rat have focused on other hydroxylated metabolites such as 2-hydroxyestradiol (B1664083), 4-hydroxyestradiol, and 16α-hydroxyestradiol, without specifically testing 16β-hydroxyestrone. researchgate.net Similarly, studies in mouse mammary epithelial cells have investigated the genotoxic and proliferative effects of 16α-hydroxyestrone. altmedrev.com One study noted the use of 16β-hydroxyestrone diacetate in mice to examine effects on endometrial carcinogenesis, indicating its use in in vivo cancer models. researchgate.net The function of many hydroxylated estradiol (B170435) metabolites, including 16β-hydroxyestradiol (the reduced form of 16β-hydroxyestrone), remains to be fully elucidated in these models. wikipedia.org
Studies in Other Mammalian Species (e.g., Guinea Pigs)
The guinea pig has proven to be a significant model for studying the metabolism of 16β-hydroxyestrone. nih.govresearchgate.net In vivo studies where radiolabeled estrone (B1671321) or estrone-3-sulfate were administered to adult female guinea pigs revealed that the animals actively hydroxylate estrogens in both the 16α- and 16β-configurations. nih.gov A key finding was the identification of disulfates of 16β-hydroxyestrone as one of the main metabolites, with particularly high amounts found in the urine. nih.gov This metabolic activity was notably more pronounced when the precursor was estrone sulfate (B86663) compared to unconjugated estrone. nih.gov Further research using guinea pig liver microsomes showed that 16β-hydroxylated products, including 16β-hydroxyestrone, were primarily formed from unconjugated estrogens like estrone and estradiol-17β. researchgate.net
Table 2: Summary of Animal Model Research Findings
| Experimental Model | Compound(s) Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Guinea Pig (in vivo) | Estrone, Estrone-3-Sulfate | Identified disulfates of 16β-hydroxyestrone as a major urinary metabolite, demonstrating active 16β-hydroxylation pathways. | nih.gov |
| Guinea Pig Liver Microsomes (in vitro) | Estrone, Estradiol-17β | 16β-hydroxyestrone was identified as a metabolite arising mainly from free (unconjugated) estrogens. | researchgate.net |
| Mouse (in vivo) | 16β-Hydroxyestrone diacetate | Used to study endometrial carcinogenesis. | researchgate.net |
| ACI Rat (in vivo) | 16α-Hydroxyestradiol (related metabolite) | (As a related metabolite) Did not induce detectable mammary tumors under the study conditions. | researchgate.net |
Comparative Biochemical and Biological Studies of 16beta Hydroxyestrone
Distinguishing Biological Activities from 16alpha-Hydroxyestrone (B23248)
16beta-hydroxyestrone and 16alpha-hydroxyestrone are stereoisomers, meaning they share the same chemical formula but differ in the three-dimensional arrangement of their atoms. vulcanchem.com This subtle structural difference, specifically the orientation of the hydroxyl group at the 16th carbon, leads to distinct biological activities.
While both are metabolites of estrone (B1671321), their effects within the body can vary significantly. wikipedia.orghmdb.ca 16alpha-hydroxyestrone is considered a potent estrogen, with some studies suggesting it plays a role in the development of certain cancers, like breast cancer. altmedrev.comwikipedia.orgunclineberger.org This is attributed to its ability to bind covalently and irreversibly to estrogen receptors, leading to prolonged estrogenic stimulation. hmdb.caaltmedrev.comnih.gov This prolonged activation can promote cell proliferation and may contribute to tumor growth. altmedrev.comnih.gov
In contrast, this compound is described as having similar, but not identical, estrogenic activity to its alpha isomer. wikipedia.org While it can still produce estrogenic effects, the nature of its interaction with estrogen receptors and its downstream consequences may differ. vulcanchem.com Some research indicates that the ratio of 2-hydroxyestrone (B23517) (a "good" estrogen metabolite) to 16alpha-hydroxyestrone is a more critical determinant of breast cancer risk than the levels of any single metabolite alone. nih.govoup.com A higher ratio is generally associated with a lower risk. nih.govoup.com
Furthermore, studies on breast cancer cells have shown that 16alpha-hydroxyestrone can induce genotoxic DNA damage and increase cell proliferation, similar to the effects of some carcinogens. altmedrev.com The biological activities of this compound are less extensively characterized in this context, but the isomeric difference is a key factor in their distinct biological profiles. vulcanchem.com
Table 1: Comparative Biological Activities of 16-Hydroxyestrone (B101198) Isomers
| Feature | 16alpha-Hydroxyestrone | This compound |
| Estrogenic Potency | Potent estrogen. wikipedia.org | Similar estrogenic activity to the alpha isomer. wikipedia.org |
| Receptor Binding | Can bind covalently and irreversibly to estrogen receptors. hmdb.caaltmedrev.comnih.gov | Information on covalent binding is less established. |
| Role in Cancer | Associated with an increased risk of breast cancer. altmedrev.comwikipedia.orgunclineberger.org | Biological role in cancer is less defined. |
| Cellular Effects | Induces cell proliferation and can cause genotoxic damage. altmedrev.com | Estrogenic effects are present, but specific proliferative and genotoxic potential requires more research. wikipedia.org |
Relative Biological Potency Compared to Estradiol (B170435) and Other Estrogen Metabolites
The biological potency of this compound is generally considered to be lower than that of estradiol, the primary and most potent estrogen. wikipedia.org However, it is capable of producing a full estrogenic response, such as uterine growth (uterotrophy), if administered in sufficiently high doses. wikipedia.org This suggests that while it is less potent, it is a full agonist at the estrogen receptor.
In comparison to other estrogen metabolites, the potency of this compound is similar to that of 16alpha-hydroxyestrone. wikipedia.org Both of these 16-hydroxylated metabolites are more potent than 2-hydroxyestrone, which is often considered a "weak" estrogen or even anti-estrogenic in some contexts. wikipedia.orgoup.com
The relative binding affinity of these compounds to the estrogen receptor often correlates with their biological potency. For instance, 16alpha-hydroxyestrone has a lower binding affinity for the rat uterine estrogen receptor compared to estradiol and estrone. wikipedia.org While specific binding affinity data for this compound is less commonly reported, its similar biological activity to the alpha isomer suggests a comparable, though not identical, affinity. wikipedia.org
Table 2: Relative Potency and Receptor Affinity of Estrogens and Metabolites
| Compound | Relative Uterotrophic Potency | Relative Binding Affinity for Estrogen Receptor |
| Estradiol | High | High |
| Estrone | Moderate | Moderate |
| 16alpha-Hydroxyestrone | Less potent than estradiol, but a full agonist. wikipedia.org | Lower than estradiol. wikipedia.org |
| This compound | Less potent than estradiol, but a full agonist. wikipedia.org | Similar to 16alpha-hydroxyestrone. wikipedia.org |
| 2-Hydroxyestrone | Low/Weakly estrogenic. wikipedia.orgoup.com | Low |
Isomeric Influences on Receptor Selectivity and Downstream Cellular Effects
The isomeric difference between this compound and 16alpha-hydroxyestrone can influence their selectivity for the two main types of estrogen receptors, ERα and ERβ, and consequently, their downstream cellular effects. nih.govoup.com While both receptor subtypes can bind estradiol with high affinity, some estrogen metabolites exhibit preferential binding to one subtype over the other. nih.govoup.com
Research has shown that several D-ring metabolites of estrogen, a category that includes the 16-hydroxylated estrogens, can have a preferential binding affinity for ERβ over ERα. nih.govoup.com This is significant because ERα and ERβ can have different, and sometimes opposing, effects on cell proliferation. For example, in breast cancer cells, activation of ERα is generally associated with increased proliferation, whereas activation of ERβ can inhibit proliferation and induce a G2 cell cycle arrest. aacrjournals.org
The downstream cellular effects of estrogen receptor activation are complex and involve the regulation of numerous genes. nih.gov The specific conformation adopted by the estrogen receptor upon binding to a particular ligand, such as this compound, determines which co-regulatory proteins are recruited and which genes are transcribed. nih.govresearchgate.net Therefore, the subtle difference in the shape of the 16beta- and 16alpha-isomers can lead to different receptor conformations and, consequently, different patterns of gene expression and cellular responses. vulcanchem.com
For example, the activation of ERβ by a selective agonist can lead to the repression of genes that promote cell proliferation, such as c-myc and cyclin D1, and the increased expression of genes that inhibit the cell cycle, such as p21Cip1 and p27Kip1. aacrjournals.org While more research is needed to fully elucidate the specific downstream signaling pathways activated by this compound, its isomeric structure is a critical determinant of its interaction with ERα and ERβ and the resulting cellular outcomes. nih.govoup.com
Table 3: Isomeric Influences on Receptor Selectivity and Cellular Effects
| Feature | 16alpha-Hydroxyestrone | This compound |
| ER Subtype Selectivity | May show preferential binding for ERβ. nih.govoup.com | Likely also shows some preference for ERβ, though less studied. |
| Downstream Signaling | Can promote proliferation via ERα activation. aacrjournals.org | Potential for different downstream effects due to isomeric structure and receptor interaction. vulcanchem.com |
| Cell Cycle Regulation | Can drive cell cycle progression. altmedrev.com | May have different effects on cell cycle regulators depending on ER subtype activation. aacrjournals.org |
Emerging Research Perspectives and Future Directions
Investigations into Epigenetic Modulation by Estrogen Metabolites
Emerging research is beginning to uncover the intricate ways in which estrogen metabolites, including 16beta-hydroxyestrone, may influence cellular function through epigenetic modifications. While the broader field of how estrogens impact epigenetics is more established, the specific roles of individual metabolites are a growing area of investigation. Estrogens are known to play a key role in the epigenetic regulation of genes involved in various biological processes, such as fat storage and metabolism. frontiersin.orgplminstitute.orgnih.gov They can interact with enzymes that are responsible for DNA methylation and the post-translational modifications of histone tails. frontiersin.orgnih.gov This modulation of the epigenome is a fundamental factor in determining the cellular response to estrogen signaling. frontiersin.org
The balance between different estrogen metabolites can be crucial. For instance, higher levels of 2-hydroxyestrogens compared to 16-hydroxyestrogens have been associated with a decreased risk of tumor growth. nih.gov This suggests that the metabolic pathway of estrogens can lead to compounds with differing, and sometimes opposing, biological activities that may be mediated by epigenetic mechanisms. While direct studies on the epigenetic effects of this compound are still developing, the known influence of its counterpart, 16alpha-hydroxyestrone (B23248), on gene expression and cellular proliferation provides a basis for future research. nih.govnih.govnih.gov It is hypothesized that this compound, as an estrogenic compound, may also contribute to the complex landscape of epigenetic regulation. wikipedia.org
Future research will likely focus on elucidating the specific epigenetic marks and gene expression changes that are directly attributable to this compound. This will involve mapping the differential epigenetic effects in various cell types and tissues to understand its role in both normal physiology and disease states. frontiersin.orgnih.gov
Elucidating Mechanisms in Understudied Biological Contexts
While the estrogenic activity of this compound has been acknowledged, its precise mechanisms of action in various biological contexts that are not as extensively studied remain an area of active research. wikipedia.org Much of the historical focus has been on the well-known estrogenic effects in reproductive tissues. However, the influence of estrogen metabolites extends to other systems, including the breast, and their roles in the development and progression of diseases like cancer are of significant interest. nih.gov
The metabolism of parent estrogens yields a variety of hydroxylated metabolites, including those at the C16 position, which can have distinct biological activities. nih.govnih.gov For example, 16alpha-hydroxyestrone has been shown to induce genotoxic damage and aberrant proliferation in mouse mammary epithelial cells, suggesting it may act as a tumor initiator. nih.gov Given that this compound possesses similar estrogenic activity to its alpha-isomer, investigating its potential role in similar processes is a logical next step. wikipedia.org
Research into the biotransformation of estrogens in different tissues and the local concentration of specific metabolites like this compound is crucial. Fungi, for instance, are known to perform hydroxylation of steroids, indicating the broad potential for the formation of such metabolites in various biological systems. researchgate.net Understanding the enzymatic processes, such as the action of steroid hydroxylases, that lead to the formation of this compound will provide insight into its potential physiological and pathological roles. researchgate.net
Advancements in Methodologies for Trace Metabolite Analysis
The accurate measurement of trace levels of estrogen metabolites like this compound in biological samples presents a significant analytical challenge. nih.gov Historically, immunoassays such as ELISA and radioimmunoassay were commonly used, but they often lack the specificity and accuracy required for distinguishing between structurally similar metabolites, leading to potential cross-reactivity. nih.govnih.gov
To overcome these limitations, there has been a significant shift towards more robust and sensitive analytical techniques. Methodologies based on chromatography coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the preferred methods for the quantitative analysis of estrogen metabolites. nih.govresearchgate.netunito.it These techniques offer high sensitivity and selectivity, allowing for the simultaneous measurement of a panel of estrogens and their metabolites from a single sample. researchgate.net
The development of stable isotope dilution (SID) coupled with LC-MS/MS has been particularly important for the accurate quantification of trace estrogens in complex biological matrices like serum and plasma. nih.gov Sample preparation, including extraction, clean-up, and concentration, is a critical step in these analytical workflows. nih.gov Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to isolate and enrich the analytes of interest before instrumental analysis. nih.gov
Recent advancements have focused on optimizing these methods to reduce analysis time and improve throughput, making them more suitable for large-scale clinical and research studies. researchgate.net For instance, the development of rapid HPLC-MS methods allows for the simultaneous measurement of multiple estrogen metabolites in under 10 minutes. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for quantifying 16β-Hydroxyestrone in biological samples, and what are their limitations?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for detecting 16β-OHE1 in serum, urine, and tissue samples. Enzyme-linked immunosorbent assays (ELISA) are also used but require rigorous validation to avoid cross-reactivity with structurally similar metabolites . Key limitations include matrix effects in LC-MS/MS (e.g., ion suppression in urine) and antibody specificity in ELISA, which may overestimate 16β-OHE1 levels if 16α-hydroxyestrone is present .
Q. How does 16β-Hydroxyestrone differ from 2-Hydroxyestrone in metabolic pathways and biological activity?
- Methodological Answer : 16β-OHE1 is produced via the 16α-hydroxylation pathway (mediated by CYP3A4/CYP1A2), while 2-Hydroxyestrone (2-OHE1) arises from 2-hydroxylation (CYP1A1). Unlike 2-OHE1, which exhibits anti-proliferative effects, 16β-OHE1 binds irreversibly to estrogen receptors, promoting DNA adduct formation and cell proliferation. This dichotomy is critical in studying estrogen-dependent pathologies like breast cancer .
Advanced Research Questions
Q. How can experimental models be optimized to investigate the genotoxic effects of 16β-Hydroxyestrone in mammary epithelial cells?
- Methodological Answer : Use immortalized cell lines (e.g., C57/MG murine mammary cells) treated with 16β-OHE1 at physiologically relevant doses (e.g., 200 ng/mL). Quantify genotoxicity via hydroxyurea-insensitive thymidine uptake (DNA repair synthesis) and hyperproliferation assays. Anchorage-independent growth in soft agar serves as a phenotypic endpoint for transformation. Include positive controls (e.g., DMBA) and validate metabolite stability using radiometric tracing .
Q. What strategies are effective in resolving contradictory findings on the 2-OHE1/16α-OHE1 ratio and breast cancer risk?
- Methodological Answer : Conduct meta-analyses of cohort studies stratified by menopausal status and estrogen receptor (ER) subtype. Adjust for confounders like obesity, omega-6 fatty acid intake, and thyroid function, which independently alter 16β-OHE1 levels. Use Mendelian randomization to assess causal links between genetic variants influencing hydroxylation pathways and cancer risk. For example, a 1999 case-control study found no significant association (OR = 1.13, 95% CI: 0.46–2.78), highlighting the need for larger, longitudinal cohorts .
Q. What are the critical considerations for ensuring reproducibility in studies measuring 16β-Hydroxyestrone levels?
- Methodological Answer :
- Sample Handling : Avoid repeated freeze-thaw cycles to prevent metabolite degradation. Use anticoagulants (e.g., EDTA) for plasma collection.
- Assay Validation : Include inter- and intra-assay precision checks (CV <15%) and spike-and-recovery tests (85–115% recovery).
- Protocol Harmonization : Adopt guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting, including detailed synthesis protocols and characterization data for novel analogs .
Data Contradiction Analysis
Q. How can researchers address discrepancies in the association between 16β-Hydroxyestrone and breast cancer across epidemiological studies?
- Methodological Answer : Evaluate study designs for heterogeneity in:
- Population Characteristics : Premenopausal vs. postmenopausal cohorts (e.g., higher 16β-OHE1 in obesity-linked postmenopausal cases ).
- Metabolite Measurement : Differences in urinary vs. serum quantification (urinary ratios may not reflect tissue-specific activity ).
- Statistical Power : Small sample sizes (<100 participants) increase Type II errors. Pooled analyses using standardized assays (e.g., LC-MS/MS) are recommended .
Experimental Design and Replication
Q. What in vivo models are suitable for studying the systemic effects of 16β-Hydroxyestrone?
- Methodological Answer : Use ovariectomized mice supplemented with 16β-OHE1 via osmotic pumps to mimic postmenopausal estrogen exposure. Monitor endpoints like mammary gland hyperplasia, tumor incidence, and serum cytokine profiles (e.g., IL-6). Compare with wild-type models to isolate metabolite-specific effects. Ensure replication by sharing detailed protocols via supplementary materials, as per Beilstein Journal guidelines .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
